![molecular formula C25H26N6O4S2 B4558019 3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4558019.png)
3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Overview
Description
Research on benzamide derivatives and related compounds often focuses on their potential applications in medicinal chemistry, including their role as inhibitors or modulators of biological targets. Compounds like the one mentioned are typically synthesized and analyzed for their chemical and physical properties, which can indicate their usefulness in drug development or other applications.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. Techniques such as microwave-assisted synthesis, palladium-catalyzed reactions, and others have been utilized for efficiently assembling similar molecules, indicating a trend towards more sustainable and time-efficient methods in organic synthesis (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of benzamide derivatives and similar compounds is usually confirmed using techniques like X-ray crystallography, NMR (nuclear magnetic resonance) spectroscopy, and mass spectrometry. These analyses provide insights into the compound's stereochemistry, functional groups, and overall molecular architecture, essential for understanding its chemical behavior (Sharma et al., 2016).
Scientific Research Applications
Potential Research Directions
Antimicrobial and Anticancer Agents
Research on similar compounds, particularly those containing thiazole and benzamide groups, has shown potential antimicrobial and anticancer activities. For example, compounds synthesized from benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines have demonstrated anti-inflammatory and analgesic properties, along with COX-1/COX-2 inhibition, suggesting potential as therapeutic agents (Abu‐Hashem et al., 2020). Similarly, benzothiazole and benzimidazole derivatives have been explored for their antimicrobial activity, indicating the role of these moieties in developing new antimicrobial agents (Padalkar et al., 2014).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions, offering insights into the industrial application of similar compounds in protecting metals against corrosion (Hu et al., 2016).
Synthetic Methodologies and Chemical Properties
The synthesis and characterization of compounds with complex heterocyclic structures, including those containing thiazole, triazole, and benzamide groups, are of significant interest in medicinal chemistry and materials science. Research on microwave-assisted synthesis of thiadiazole and benzamide derivatives highlights the importance of efficient synthetic routes in creating compounds with potential biological activities (Tiwari et al., 2017).
properties
IUPAC Name |
3,4-dimethoxy-N-[[4-methyl-5-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4S2/c1-15-22(16-8-6-5-7-9-16)28-24(37-15)27-21(32)14-36-25-30-29-20(31(25)2)13-26-23(33)17-10-11-18(34-3)19(12-17)35-4/h5-12H,13-14H2,1-4H3,(H,26,33)(H,27,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFQJFXTZYTSBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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